molecular formula C17H10BrNO3 B246104 5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE

5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE

Cat. No.: B246104
M. Wt: 356.2 g/mol
InChI Key: NJBJEQHVWKMLSN-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE is a synthetic organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the dibenzofuran ring can be substituted by other electrophiles in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can also be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted dibenzofuran derivatives.

Scientific Research Applications

5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-DIBENZO[B,D]FURAN-3-YL-2-FURAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H10BrNO3

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-N-dibenzofuran-3-ylfuran-2-carboxamide

InChI

InChI=1S/C17H10BrNO3/c18-16-8-7-14(22-16)17(20)19-10-5-6-12-11-3-1-2-4-13(11)21-15(12)9-10/h1-9H,(H,19,20)

InChI Key

NJBJEQHVWKMLSN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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